3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)propoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-12-6-7-13-8-10-14(16)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHPAXQYVWMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like PCC (Pyridinium chlorochromate), and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane involves its role as a reagent in organic synthesis. It acts as an alkylating agent, introducing the propoxy group into target molecules. The molecular targets and pathways depend on the specific reactions it is involved in, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their molecular properties:
Stability and Hydrolysis Resistance
- TBDMS vs. Diphenylsilyl Groups : The TBDMS group in the target compound provides superior hydrolytic stability compared to diphenylsilyl analogs (e.g., (3-bromopropoxy)-tert-butyl-diphenylsilane), which are more prone to acid- or base-mediated cleavage due to reduced steric protection .
Biological Activity
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a dimethylsilyl moiety, and a bromophenyl substituent. Its molecular formula is , with a molecular weight of approximately 305.27 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic applications.
The biological activity of this compound is primarily attributed to its role as an alkylating agent in organic synthesis. It can introduce the propoxy group into target molecules, facilitating the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. This mechanism allows for the modification of biological molecules, potentially leading to derivatives with enhanced pharmacological properties.
Potential Anti-Hyperlipidemic Agents
Research indicates that derivatives of this compound may exhibit anti-hyperlipidemic properties. These derivatives are synthesized to explore their efficacy in lowering lipid levels in the bloodstream, which is crucial for managing conditions such as hyperlipidemia and cardiovascular diseases.
Interaction with Biological Targets
Studies have shown that compounds similar to this compound can interact with various biological targets, including enzymes involved in lipid metabolism. For instance, modifications to the compound's structure can influence its binding affinity to targets like CYP3A4 , an important enzyme in drug metabolism .
Case Studies and Research Findings
- Synthesis of Derivatives : A study synthesized several derivatives from this compound and assessed their biological activities. Some derivatives demonstrated significant inhibition of lipid accumulation in cellular models, suggesting their potential use as therapeutic agents against hyperlipidemia.
- In Vivo Studies : In animal models, certain derivatives were evaluated for their ability to reduce serum cholesterol levels. Results indicated a dose-dependent effect, with higher doses yielding more substantial reductions in lipid levels.
- Comparative Analysis : A comparative analysis was conducted on various bromophenyl-substituted silanes to evaluate their biological activities. The findings revealed that structural variations significantly impacted their efficacy as anti-hyperlipidemic agents, highlighting the importance of specific substituents in modulating biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. Methodological Considerations :
How can solid-phase extraction (SPE) and glassware deactivation improve purification efficiency?
Basic Research Question
SPE with hydrophobic sorbents (e.g., Oasis HLB) effectively isolates silane derivatives from reaction mixtures. Critical steps :
- Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption .
- SPE protocol : Condition cartridges with methanol, load sample in aqueous buffer (pH 7), and elute with methanol:acetonitrile (9:1) .
Advanced Tip : For trace-level analysis, combine SPE with LC-MS to detect silyl ether degradation products .
What role does this compound play as a protecting group in complex organic syntheses?
Basic Research Question
The tert-butyldimethylsilyl (TBS) group protects alcohols during multi-step reactions (e.g., Grignard or oxidation steps). Key advantages :
Q. Methodology :
- Introduce TBS early in synthesis to mask hydroxyl groups (e.g., in carbohydrate or steroid frameworks) .
- Monitor deprotection via TLC (Rf shift) or ¹H NMR (disappearance of -OH proton at δ 1–5 ppm) .
How can the bromophenyl moiety be functionalized for advanced applications?
Advanced Research Question
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl/heteroaryl groups. Strategies :
Q. Case Study :
| Reaction | Conditions | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 85% yield of biphenyl derivative . |
What analytical techniques validate the structural integrity of silyl-protected intermediates?
Advanced Research Question
Q. Data Interpretation :
| Technique | Diagnostic Peaks | Structural Insights |
|---|---|---|
| ¹H NMR | δ 0.1 (s, 6H, TBS-CH₃), δ 7.4 (d, 2H, Ar-Br) | Confirms silylation and aryl substitution . |
How do halogen substituents (Br vs. I/Cl) impact reactivity in silyl ether derivatives?
Advanced Research Question
Bromine’s moderate electronegativity balances stability and reactivity:
Q. Comparative Reactivity :
| Halogen (X) | Reaction with NaN₃ (DMF, 60°C) | Yield of Azide Derivative |
|---|---|---|
| Br | 12 h, 75% | 75% |
| I | 6 h, 90% | 90% |
| Cl | 24 h, 50% | 50% |
What precautions are necessary to prevent siloxane formation during storage?
Advanced Research Question
Silane derivatives hydrolyze in humid environments, forming siloxane byproducts. Mitigation :
Q. Stability Data :
| Condition | Degradation After 1 Week |
|---|---|
| 25°C, 50% RH | 15% siloxane formation |
| 4°C, dry N₂ | <2% degradation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
